A recent study published in 2022 investigated the potential of N-substituted 2-sulfanylacetamides, including N-methyl-2-sulfanylacetamide, for the adsorption of arsenic (III) from water. The research suggests that N-methyl-2-sulfanylacetamide exhibits promising adsorption capacity for As(III) due to the presence of sulfur and amide groups that can interact with the arsenic ions. []
N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide, is a chemical compound with the molecular formula C₃H₇NOS and a molecular weight of 105.16 g/mol. It is characterized by its thiol (-SH) group, which imparts unique chemical properties. The compound is identified by the CAS registry number 20938-74-3 and has a systematic name of N-Methyl-2-sulfanylacetamide. Its physical properties include a boiling point of 279 °C, a density of 1.072 g/cm³, and a flash point of 122.6 °C .
The synthesis can be represented as follows:
textMercaptoacetic Acid Methyl Ester + Methylamine → N-(Methyl)mercaptoacetamide + H₂O
N-(Methyl)mercaptoacetamide exhibits significant biological activity, particularly as an inhibitor of various bacterial proteases. Research indicates that derivatives of mercaptoacetamides can inhibit metallo-β-lactamases, which are enzymes that confer antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa . These compounds have shown promising results in inhibiting virulence factors and may serve as multi-target inhibitors against bacterial infections.
The primary synthesis method for N-(Methyl)mercaptoacetamide involves the reaction of mercaptoacetic acid methyl ester with methylamine. The process typically occurs at ambient temperature in an aqueous solvent, leading to a moderate yield .
Another method involves the use of chloroacetyl chloride and aniline derivatives, facilitating the formation of amides followed by thiol addition reactions .
N-(Methyl)mercaptoacetamide finds utility in various fields:
Studies have demonstrated that N-(Methyl)mercaptoacetamide derivatives exhibit selective inhibition against multiple metallo-β-lactamases. For instance, compounds derived from this class have been tested against IMP-7, VIM-1, and NDM-1 metallo-β-lactamases, showing promising inhibitory activity with submicromolar IC₅₀ values . These interactions highlight its potential as a therapeutic agent against resistant bacterial strains.
Several compounds share structural similarities with N-(Methyl)mercaptoacetamide:
Compound Name | Structure Type | Unique Features |
---|---|---|
Mercaptoacetamide | Thiol-containing amide | Simple structure; less biologically active |
Thiorphan | Thiol-containing amide | Known for potent inhibition of enkephalinase |
Captopril | Thiol-containing angiotensin inhibitor | Used primarily for hypertension treatment |
Tiopronin | Thiol-containing compound | Used for cysteine protease inhibition |
N-(Methyl)mercaptoacetamide stands out due to its specific activity against bacterial proteases and its role in reducing methionine sulfoxide, which differentiates it from other similar compounds that may not possess these dual functionalities.
Irritant